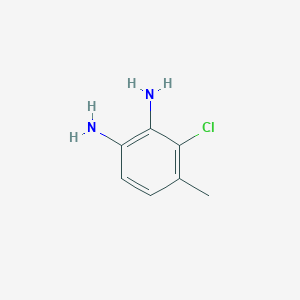

3-Chloro-4-methylbenzene-1,2-diamine

Description

BenchChem offers high-quality 3-Chloro-4-methylbenzene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-methylbenzene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-methylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-4-2-3-5(9)7(10)6(4)8/h2-3H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCWIJSCUIEMGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 3-Chloro-4-methylbenzene-1,2-diamine (CAS 2160-12-5)

[1][2]

Executive Summary & Chemical Identity[3]

3-Chloro-4-methylbenzene-1,2-diamine (CAS 2160-12-5) is a specialized aromatic diamine intermediate primarily utilized in the synthesis of fused heterocyclic systems.[1] As a vicinal diamine (1,2-diamine) possessing both a halogen (chlorine) and an alkyl (methyl) substituent, it offers unique steric and electronic properties for medicinal chemistry campaigns—specifically in the development of benzimidazole and quinoxaline scaffolds.

This guide details the physicochemical profile, synthesis logic, reactivity patterns, and safety protocols for researchers utilizing this compound in drug discovery and materials science.

Chemical Identity Table[3][4]

| Property | Detail |

| CAS Number | 2160-12-5 |

| IUPAC Name | 3-Chloro-4-methylbenzene-1,2-diamine |

| Synonyms | 3-Chloro-4-methyl-o-phenylenediamine; 1,2-Diamino-3-chloro-4-methylbenzene |

| Molecular Formula | C₇H₉ClN₂ |

| Molecular Weight | 156.61 g/mol |

| SMILES | CC1=C(Cl)C(N)=C(N)C=C1 |

| InChI Key | MSCWIJSCUIEMGN-UHFFFAOYSA-N |

| Structure Description | Benzene core with vicinal amino groups at positions 1 and 2.[2][3] Chlorine at position 3 (ortho to amine), Methyl at position 4. |

Physicochemical Profile

Understanding the physical state and solubility is critical for process design. The presence of the chlorine atom at the 3-position introduces significant lipophilicity (LogP ~1.6) compared to the parent o-phenylenediamine, altering its handling and purification requirements.

| Property | Value / Description | Note |

| Appearance | Off-white to tan/brown powder | Darkens upon oxidation (air sensitive). |

| Melting Point | 54–56 °C | Low melting point requires cold storage to prevent caking. |

| Boiling Point | ~280 °C (Predicted) | Decomposes at high temperatures. |

| Solubility | DMSO, Methanol, Ethyl Acetate, DCM | Sparingly soluble in water. |

| pKa (Conjugate Acid) | ~3.5–4.5 (Predicted) | Weak base; less basic than non-halogenated analogues due to inductive withdrawal by Cl. |

| H-Bond Donors | 2 (–NH₂) | |

| H-Bond Acceptors | 2 |

Synthesis & Manufacturing Logic

The synthesis of CAS 2160-12-5 presents a regioselectivity challenge. The standard industrial route involves the nitration of a protected aniline precursor followed by reduction. The presence of the chlorine atom directs incoming electrophiles, necessitating careful separation of isomers.

Core Synthesis Workflow

The most robust laboratory-scale synthesis proceeds from 3-chloro-4-methylaniline (CAS 95-74-9).

-

Protection: Acetylation of the amine to form an acetanilide, protecting the amine from oxidation and directing the subsequent nitration.

-

Nitration: The acetamido group is a strong ortho/para director. The para position is blocked by the methyl group. Nitration occurs at the two ortho positions:

-

Position 6 (Major): Less sterically hindered. Leads to 4-chloro-5-methylbenzene-1,2-diamine (Isomer).

-

Position 2 (Minor): Sterically crowded (between Cl and NHAc). Leads to the target 3-chloro-4-methylbenzene-1,2-diamine.[4][1][5][6]

-

Note: Alternative routes using specific nitration catalysts or starting from 2-chloro-3-nitro-4-methylbenzene precursors are often preferred to improve yield of the 3-chloro isomer.

-

-

Deprotection & Reduction: Hydrolysis of the acetyl group followed by catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl).

Figure 1: Synthetic pathway highlighting the critical isomer separation step required to isolate CAS 2160-12-5.

Reactivity & Applications in Drug Development

The primary utility of 3-chloro-4-methylbenzene-1,2-diamine lies in its ability to form fused heterocycles. The vicinal diamine moiety reacts avidly with electrophilic carbon centers (carbonyls, carboxylic acids, nitriles) to form benzimidazoles and quinoxalines.

Benzimidazole Formation (Phillips Condensation)

This is the dominant application. The diamine reacts with carboxylic acids or aldehydes to form 4-chloro-5-methyl-1H-benzimidazoles (numbering changes upon fusion).

-

Mechanism: Acid-catalyzed condensation followed by cyclodehydration.

-

Significance: The chlorine atom at the 4-position of the benzimidazole ring provides a handle for further functionalization (e.g., Suzuki coupling or S_NAr reactions), which is highly valued in designing Angiotensin II receptor blockers or antiviral agents.

Quinoxaline Synthesis

Reaction with 1,2-dicarbonyl compounds (e.g., glyoxal, benzil) yields quinoxaline derivatives.

-

Reagent: Glyoxal or

-keto acids. -

Product: 5-Chloro-6-methylquinoxaline derivatives.

Figure 2: Divergent synthesis pathways utilizing the diamine core.

Experimental Protocols

Protocol A: General Benzimidazole Synthesis

Objective: Synthesis of 2-substituted-4-chloro-5-methyl-1H-benzimidazole.

-

Stoichiometry: Mix 1.0 eq of 3-Chloro-4-methylbenzene-1,2-diamine with 1.1 eq of the desired carboxylic acid.

-

Solvent/Catalyst: Use 4N HCl (aqueous) or Polyphosphoric Acid (PPA) as both solvent and catalyst.

-

Reflux: Heat the mixture to reflux (100–110 °C) for 4–12 hours. Monitor via TLC (MeOH/DCM).

-

Workup:

-

Cool to room temperature.[7]

-

Basify slowly with NH₄OH or NaOH to pH ~8–9. Precipitate formation is expected.

-

Filter the solid, wash with cold water.

-

Purification: Recrystallize from Ethanol/Water or purify via silica column chromatography.

-

Protocol B: Handling & Storage

-

Oxidation Sensitivity: Like all phenylenediamines, this compound oxidizes in air, turning from off-white to dark purple/black.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

-

Container: Amber glass vials with Teflon-lined caps.

Safety & Toxicology (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302/H312 | Harmful if swallowed or in contact with skin. |

| Skin Sensitization | H317 | May cause an allergic skin reaction. |

| Carcinogenicity | H351 | Suspected of causing cancer (Category 2). |

| Aquatic Toxicity | H410 | Very toxic to aquatic life with long-lasting effects. |

Critical Safety Measures:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: Always handle inside a fume hood to avoid inhalation of dust/vapors.

-

Waste Disposal: Segregate as halogenated organic waste. Do not release into drains.

References

-

Sigma-Aldrich. (n.d.). 3-chloro-4-methylbenzene-1,2-diamine Product Sheet. Retrieved from

-

PubChem. (2025).[8] Compound Summary: 3-Chloro-4-methylaniline (Precursor Data). National Library of Medicine. Retrieved from

-

Smolecule. (2023).[9] 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride vs Isomers. Retrieved from

-

ResearchGate. (2016).[10] Synthesis discussions on methylbenzene-1,2-diamine derivatives. Retrieved from

-

ChemicalBook. (2025). Synthesis of 3-chloro-p-toluidine. Retrieved from

Sources

- 1. 1087743-89-2|4-Chloro-3-methylbenzene-1,2-diamine hydrochloride|BLD Pharm [bldpharm.com]

- 2. 12-Tetracosanol | C24H50O | CID 19931391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. 2160-12-5|3-Chloro-4-methylbenzene-1,2-diamine|BLD Pharm [bldpharm.com]

- 5. 3-chloro-4-methylbenzene-1,2-diamine | 2160-12-5 [sigmaaldrich.com]

- 6. Buy 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride | 1087743-89-2 [smolecule.com]

- 7. Benzimidazole synthesis [organic-chemistry.org]

- 8. 4-Chloro-3-methylbenzene-1,2-diamine | C7H9ClN2 | CID 21835873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 3-Chloro-4-methylbenzene-1,2-diamine in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Chloro-4-methylbenzene-1,2-diamine. As a substituted aromatic diamine, this compound holds significant interest for researchers in medicinal chemistry and materials science. A thorough review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific molecule. This guide addresses this information gap by first establishing a robust theoretical framework to predict its solubility behavior in a range of common organic solvents based on fundamental chemical principles. Subsequently, it provides a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data. This document is structured to deliver both predictive insights and practical, actionable methodologies for laboratory professionals.

Introduction: Understanding 3-Chloro-4-methylbenzene-1,2-diamine

3-Chloro-4-methylbenzene-1,2-diamine, with CAS Number 2160-12-5, is an aromatic organic compound featuring a benzene ring substituted with two adjacent amine groups, a chlorine atom, and a methyl group. Its molecular structure is fundamental to understanding its physicochemical properties, including its solubility.

-

Molecular Formula: C₇H₉ClN₂

-

Molecular Weight: 156.61 g/mol

-

Appearance: Typically a powder or crystalline solid.[1]

-

Melting Point: 54-56 °C.[1]

The arrangement of functional groups—two hydrogen-bond-donating and -accepting amine groups, an electron-withdrawing chlorine atom, and a lipophilic methyl group—creates a molecule with mixed polarity. This structural complexity suggests a nuanced solubility profile across different organic solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2][3] This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

2.1. Molecular Structure Analysis

-

Polar Moieties: The two primary amine (-NH₂) groups are the most significant contributors to the molecule's polarity. They can act as both hydrogen bond donors (via the N-H bonds) and acceptors (via the nitrogen lone pairs).[1][4] The presence of two such groups in close proximity significantly increases the potential for strong interactions with polar solvents.

-

Aromatic System: The benzene ring is inherently nonpolar and contributes to the molecule's lipophilicity.

-

Substituents:

-

The chloro group is electronegative, inducing a dipole moment and slightly increasing the molecule's polarity.

-

The methyl group is a nonpolar, alkyl substituent that increases the hydrocarbon character, thereby enhancing solubility in nonpolar solvents.

-

The overall solubility will be a balance between the polar character of the diamine and chloro groups and the nonpolar nature of the aromatic ring and methyl group. Aromatic amines are generally soluble in organic solvents but insoluble in water due to the large, hydrophobic hydrocarbon portion of the molecule.[5][6]

2.2. Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as a starting point for solvent selection in experimental settings.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | High | The amine groups can form strong hydrogen bonds with the hydroxyl groups of the alcohols. The overall polarity is well-matched.[1] |

| Aprotic Polar | Acetone, Ethyl Acetate | Moderate to High | These solvents can act as hydrogen bond acceptors for the amine N-H groups. The polarity is generally compatible.[6] |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Very High | These are highly polar aprotic solvents capable of strong dipole-dipole interactions and accepting hydrogen bonds. They are excellent solvents for a wide range of organic compounds. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | The polarity is a reasonable match, and these solvents are effective at dissolving many organic solids. |

| Aromatic | Toluene, Benzene | Moderate | The aromatic ring of the solute will have favorable π-π stacking interactions with the aromatic solvent. The overall polarity mismatch with the amine groups may limit very high solubility.[7] |

| Nonpolar | Hexane, Cyclohexane | Low to Very Low | The significant polarity and hydrogen bonding capability of the diamine functionality are mismatched with the nonpolar, dispersion-force-dominant nature of aliphatic hydrocarbons.[8] |

Experimental Determination of Solubility

Given the absence of published data, empirical determination is essential for obtaining accurate solubility values. The isothermal shake-flask method is a reliable and widely accepted technique for measuring the equilibrium solubility of a solid in a solvent.[9] The concentration of the resulting saturated solution can then be determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or a gravimetric method.

3.1. Workflow for Experimental Solubility Determination

The logical process for determining solubility is outlined below.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

3.2. Detailed Experimental Protocol (HPLC Method)

This protocol describes the determination of solubility using HPLC, which offers high sensitivity and specificity.

Objective: To determine the saturation solubility of 3-Chloro-4-methylbenzene-1,2-diamine in a selected organic solvent at a controlled temperature.

Materials:

-

3-Chloro-4-methylbenzene-1,2-diamine (solute)

-

HPLC-grade organic solvents (e.g., methanol, acetone, ethyl acetate, etc.)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker bath

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-Chloro-4-methylbenzene-1,2-diamine to a vial (e.g., 20-30 mg). The key is to ensure undissolved solid remains at equilibrium.

-

Pipette a known volume of the chosen solvent (e.g., 2 mL) into the vial.

-

Seal the vial tightly and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration to reach equilibrium (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.[10]

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-particulates.[11]

-

-

HPLC Analysis:

-

Calibration: Prepare a series of standard solutions of the compound in the same solvent at known concentrations. Inject these standards into the HPLC to generate a calibration curve (Peak Area vs. Concentration).[12]

-

Sample Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analysis: Inject the diluted sample into the HPLC and record the peak area.

-

-

Calculation:

-

Determine the concentration of the diluted sample using the calibration curve.

-

Calculate the original concentration of the saturated solution by multiplying the result by the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

3.3. Alternative Protocol: Gravimetric Method

For a lower-tech but still reliable approach, a gravimetric method can be used.[10][13]

-

Follow steps 1 and 2 from the HPLC protocol to prepare a filtered saturated solution.

-

Accurately weigh a clean, dry evaporating dish (W₁).

-

Pipette a precise volume of the filtered saturated solution (e.g., 1 mL) into the evaporating dish.

-

Weigh the dish with the solution (W₂).

-

Carefully evaporate the solvent in a fume hood or a vacuum oven at a temperature below the compound's boiling point until a constant weight is achieved.

-

Weigh the dish with the dry solute residue (W₃).

-

Calculation:

-

Weight of solute = W₃ - W₁

-

Weight of solvent = W₂ - W₃

-

Solubility can be expressed as grams of solute per gram of solvent or converted to grams per volume using the solvent's density.

-

Safety, Handling, and Disposal

As a substituted aromatic amine, 3-Chloro-4-methylbenzene-1,2-diamine must be handled with appropriate caution.

4.1. Hazard Identification

Based on available safety data for this compound and its hydrochloride salt, the following GHS hazard statements are relevant:[14][15]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

4.2. Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[14]

-

Engineering Controls: Handle the solid and its solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

4.3. Disposal

Dispose of waste material, including unused compound and contaminated solvents, in accordance with local, state, and federal regulations. Waste should be collected in properly labeled containers for hazardous chemical waste. Do not allow the material to enter drains.[14]

Conclusion

While quantitative solubility data for 3-Chloro-4-methylbenzene-1,2-diamine is not currently documented in scientific literature, a robust understanding of its molecular structure allows for reliable qualitative predictions. Its dual amine functionality suggests high solubility in polar protic solvents, with decreasing solubility as solvent polarity decreases. For drug development and chemical synthesis applications requiring precise values, the detailed isothermal shake-flask protocol provided in this guide offers a validated method for generating this critical data. Adherence to the outlined safety procedures is paramount when handling this compound.

References

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved February 20, 2026, from [Link]

-

All You Need to Know About Amines & Amides | HSC Chemistry - Science Ready. (n.d.). Retrieved February 20, 2026, from [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 2(1), 1-4.

-

Why are amines soluble in nature class 12 chemistry CBSE. (2024, July 2). Vedantu. Retrieved February 20, 2026, from [Link]

-

3.2 Solubility – Introductory Organic Chemistry. (n.d.). Open Oregon Educational Resources. Retrieved February 20, 2026, from [Link]

-

Solubility of organic compounds (video). (n.d.). Khan Academy. Retrieved February 20, 2026, from [Link]

-

Determination of solubility by gravimetric method: A brief review. (n.d.). The Pharma Journal. Retrieved February 20, 2026, from [Link]

-

Physical Properties of Amines. (2023, April 30). JoVE. Retrieved February 20, 2026, from [Link]

-

Basic Properties of Amines. (2023, January 22). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru. Retrieved February 20, 2026, from [Link]

-

Are amines soluble in organic solvents? (2018, March 30). Quora. Retrieved February 20, 2026, from [Link]

-

List of GHS Hazard and Precautionary Statements. (n.d.). Retrieved February 20, 2026, from [Link]

-

8: Gravimetric Methods. (2021, September 11). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

-

<1236> Solubility Measurements. (2016, September 30). USP-NF. Retrieved February 20, 2026, from [Link]

-

solubility experimental methods.pptx. (n.d.). Retrieved February 20, 2026, from [Link]

- Hefter, G., & Tomkins, R. P. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

-

PHASE SOLUBILITY ANALYSIS: A TECHNIQUE OF PURITY DETERMINATION. (n.d.). Bioinfo Publications. Retrieved February 20, 2026, from [Link]

-

What does Like dissolves like mean. (2024, July 2). Vedantu. Retrieved February 20, 2026, from [Link]

-

2.6.1: Like Dissolves Like. (2024, August 31). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

-

Like Dissolves Like Definition. (2025, August 15). Fiveable. Retrieved February 20, 2026, from [Link]

-

Gravimetric method of analysis. (n.d.). Retrieved February 20, 2026, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved February 20, 2026, from [Link]

-

Hazard statements. (n.d.). MSDS Europe. Retrieved February 20, 2026, from [Link]

-

How to measure solubility for drugs in oils/emulsions? (2023, April 5). ResearchGate. Retrieved February 20, 2026, from [Link]

-

how can i test the solubility in hplc please ? (2009, August 19). Chromatography Forum. Retrieved February 20, 2026, from [Link]

-

23.1: Properties of amines. (2024, November 7). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved February 20, 2026, from [Link]

-

Material Safety Data Sheet - m-TDA. (n.d.). Retrieved February 20, 2026, from [Link]

- Targema, M., et al. (2015). Molecular structure and solvent effects on the dipole moments and polarizabilities of some aniline derivatives. Journal of Taibah University for Science, 9(4), 488-497.

-

How to predict the solubility of an organic compound in different kinds of solvents? (2014, December 6). Stack Exchange Chemistry. Retrieved February 20, 2026, from [Link]

- Valko, K., et al. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry.

-

Aniline replacement in drug-like compounds. (2024, January 10). Cresset. Retrieved February 20, 2026, from [Link]

-

Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. Retrieved February 20, 2026, from [Link]

-

Aniline. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

- Serota, D. G., Meyer, M. C., & Autian, J. (1972). Effects of structure on permeability of substituted anilines from aqueous solutions through polyethylene. Journal of pharmaceutical sciences, 61(3), 416-419.

- Seybold, P. G., & Hadad, C. M. (2000). Substituent effects on the physical properties and pKa of aniline. International journal of quantum chemistry, 80(4‐5), 1107-1115.

- Al-Malah, K. I. (2012). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Journal of Chemical and Process Engineering, 2(1).

Sources

- 1. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 2. Khan Academy [khanacademy.org]

- 3. What does Like dissolves like mean A The compounds class 12 chemistry CBSE [vedantu.com]

- 4. scienceready.com.au [scienceready.com.au]

- 5. Why are amines soluble in nature class 12 chemistry CBSE [vedantu.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uspnf.com [uspnf.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. pharmaguru.co [pharmaguru.co]

- 13. pharmajournal.net [pharmajournal.net]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]

A Technical Guide to the Differentiation of 3-Chloro-4-methylbenzene-1,2-diamine and 4-Chloro-3-methylbenzene-1,2-diamine for Pharmaceutical Research and Development

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive analysis of the key differences between the positional isomers 3-Chloro-4-methylbenzene-1,2-diamine and 4-Chloro-3-methylbenzene-1,2-diamine. Understanding the distinct physicochemical properties, analytical signatures, and synthetic pathways of these isomers is critical for their effective utilization in pharmaceutical synthesis and materials science.

Introduction: The Significance of Positional Isomerism in Drug Discovery

Positional isomers, compounds with the same molecular formula but differing in the substitution pattern on a parent molecule, often exhibit distinct biological activities and physicochemical properties. In the context of drug development, even a subtle change in the placement of a functional group on an aromatic ring can profoundly impact a molecule's efficacy, toxicity, and metabolic stability. This guide focuses on two such isomers: 3-Chloro-4-methylbenzene-1,2-diamine and 4-Chloro-3-methylbenzene-1,2-diamine. The latter is a known precursor in the synthesis of the FDA-approved drug Daridorexant, highlighting the pharmaceutical relevance of these building blocks.[1] A thorough understanding of their individual characteristics is therefore paramount for process optimization, quality control, and the discovery of new chemical entities.

Physicochemical Properties: A Comparative Analysis

While both isomers share the same molecular formula (C₇H₉ClN₂) and a molecular weight of approximately 156.61 g/mol , their differing substitution patterns lead to variations in their physical properties.[2][3]

| Property | 3-Chloro-4-methylbenzene-1,2-diamine | 4-Chloro-3-methylbenzene-1,2-diamine |

| CAS Number | 2160-12-5 | 673487-36-0[3] |

| Molecular Formula | C₇H₉ClN₂ | C₇H₉ClN₂[3] |

| Molecular Weight | 156.61 g/mol | 156.61 g/mol [3] |

| Melting Point | 54-56 °C[4] | Not explicitly available (hydrochloride salt decomposes at ~263 °C)[1] |

| Appearance | Powder[4] | Solid or semi-solid[5] |

| Solubility | Information not readily available | The hydrochloride salt is noted for its enhanced water solubility.[1] |

| IUPAC Name | 3-chloro-4-methylbenzene-1,2-diamine | 4-chloro-3-methylbenzene-1,2-diamine[2] |

The difference in melting points, where available, is a direct consequence of the varied intermolecular forces arising from the distinct placement of the chloro and methyl groups. The enhanced solubility of the hydrochloride salt of the 4-chloro isomer is a critical property for its application in pharmaceutical synthesis, allowing for more facile handling and reaction in aqueous or protic media.[1]

Analytical Differentiation: A Multi-technique Approach

The unambiguous identification of each isomer is crucial for quality control and regulatory compliance. A combination of spectroscopic and chromatographic techniques provides a robust framework for their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Fingerprint of Isomeric Distinction

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of isomers.[6] The chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus, providing a unique fingerprint for each molecule.

¹H NMR Spectroscopy:

The primary distinction in the ¹H NMR spectra of the two isomers will arise from the aromatic protons.

-

3-Chloro-4-methylbenzene-1,2-diamine: This isomer would be expected to show two distinct signals for the aromatic protons. The proton at position 5 will be a doublet, and the proton at position 6 will also be a doublet, with coupling constants typical for ortho-protons. The relative positions of the methyl and amino group protons would also be characteristic.

-

4-Chloro-3-methylbenzene-1,2-diamine: Similarly, this isomer will exhibit two doublets for the aromatic protons at positions 5 and 6. However, the electronic environment, and thus the chemical shifts, will differ from its isomer due to the different placement of the electron-withdrawing chlorine atom and the electron-donating methyl group.

¹³C NMR Spectroscopy:

The ¹³C NMR spectra provide even clearer differentiation, as each unique carbon atom gives a distinct signal.[7]

-

3-Chloro-4-methylbenzene-1,2-diamine: This isomer will have seven distinct signals in its proton-decoupled ¹³C NMR spectrum, corresponding to the seven carbon atoms in the molecule.

-

4-Chloro-3-methylbenzene-1,2-diamine: This isomer will also show seven distinct signals. The key to differentiation lies in the chemical shifts of the aromatic carbons, which are directly influenced by the attached substituents. The carbon bearing the chlorine atom will be significantly downfield, while the carbons bearing the amino groups will be upfield. The precise chemical shifts will be unique to each isomer.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Analysis: Integrate the proton signals and analyze the chemical shifts and coupling constants. Compare the observed spectra with reference spectra or predicted values to confirm the isomeric identity.

Logical Workflow for NMR-Based Isomer Differentiation

Caption: Workflow for distinguishing isomers using NMR spectroscopy.

Mass Spectrometry (MS)

While both isomers will have the same molecular ion peak in their mass spectra due to their identical molecular weight, fragmentation patterns can differ. The positions of the chloro and methyl groups can influence the stability of the resulting fragment ions, potentially leading to different relative abundances of certain fragments. Gas Chromatography-Mass Spectrometry (GC-MS) would be a particularly useful technique, as the isomers may also have different retention times on the GC column.

Chromatographic Techniques: Separation is Key

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for the physical separation of the two isomers.

HPLC Method Development:

A reversed-phase HPLC method would be a suitable starting point. The slight difference in polarity between the two isomers should allow for their separation.

Experimental Protocol: HPLC Separation

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Gradient: Start with a higher percentage of A and gradually increase the percentage of B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where both isomers show good absorbance (e.g., 254 nm).

-

Injection Volume: 10 µL.

The isomer with the chloro group in a more exposed position might interact differently with the stationary phase compared to the isomer where it is more sterically hindered, leading to different retention times.

Synthesis and Reactivity: Pathways to Isomeric Purity

The synthesis of these isomers typically involves multi-step sequences starting from readily available precursors. The specific route taken will determine which isomer is produced.

A common strategy for the synthesis of substituted benzene-1,2-diamines involves the nitration of a suitable aniline or toluene derivative, followed by reduction of the nitro groups. The directing effects of the substituents on the aromatic ring are crucial in determining the position of the incoming nitro group, and thus the final isomeric product.

For instance, the synthesis of a related compound, 3-methylbenzene-1,2-diamine, has been reported via the reduction of 2-methyl-6-nitroaniline.[8] A similar approach, starting with the appropriate chloro-methyl-nitroaniline precursor, would be a viable route to the target isomers.

Logical Flow of a General Synthetic Approach

Caption: Generalized synthetic pathway to the target isomers.

The reactivity of the two isomers will also differ based on the electronic and steric environment of the amino groups. The presence of the electron-withdrawing chlorine atom will influence the nucleophilicity of the adjacent amino groups, which could affect the rates and outcomes of subsequent reactions, such as acylation.[1]

Applications in Research and Industry

The applications of these isomers are directly tied to their unique structures.

-

4-Chloro-3-methylbenzene-1,2-diamine: As previously mentioned, this isomer is a key intermediate in the synthesis of Daridorexant, a dual orexin receptor antagonist used for the treatment of insomnia.[1] Its specific substitution pattern is crucial for the final drug's activity.

-

3-Chloro-4-methylbenzene-1,2-diamine: While specific large-scale applications are not as widely documented, this isomer serves as a valuable building block in medicinal chemistry for the synthesis of novel heterocyclic compounds and potential drug candidates. Its utility lies in providing a different scaffold for structure-activity relationship (SAR) studies compared to its 4-chloro isomer.

Conclusion

The differentiation of 3-Chloro-4-methylbenzene-1,2-diamine and 4-Chloro-3-methylbenzene-1,2-diamine is a critical task in pharmaceutical research and development. This guide has provided a comprehensive overview of their distinct physicochemical properties, detailed the analytical techniques for their unambiguous identification and separation, and discussed their synthesis and applications. A thorough understanding and application of these principles will enable researchers to effectively utilize these important building blocks in their pursuit of new and improved therapeutics.

References

-

New Journal of Chemistry. Supporting Information. [Link]

-

Magritek. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

-

PubChem. (n.d.). 4-Chloro-3-methylbenzene-1,2-diamine. [Link]

-

MilliporeSigma. (n.d.). 4-Chloro-3-methylbenzene-1,2-diamine | 673487-36-0. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

ResearchGate. (n.d.). 3-Methylbenzene-1,2-diamine. [Link]

Sources

- 1. Buy 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride | 1087743-89-2 [smolecule.com]

- 2. 4-Chloro-3-methylbenzene-1,2-diamine | C7H9ClN2 | CID 21835873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 3-chloro-4-methylbenzene-1,2-diamine | 2160-12-5 [sigmaaldrich.com]

- 5. 4-Chloro-3-methylbenzene-1,2-diamine | 673487-36-0 [sigmaaldrich.com]

- 6. nmr.oxinst.com [nmr.oxinst.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

3-Chloro-4-methylbenzene-1,2-diamine melting point and boiling point

This guide details the physicochemical properties, synthesis, and handling of 3-Chloro-4-methylbenzene-1,2-diamine (CAS 2160-12-5), a critical intermediate in the synthesis of benzotriazole corrosion inhibitors and specialized polymers.[1]

Chemical Identity & Significance

3-Chloro-4-methylbenzene-1,2-diamine is a halogenated aromatic diamine.[1] Its specific substitution pattern—chlorine at position 3 and methyl at position 4 relative to the vicinal diamine motif—imparts unique steric and electronic properties, making it a preferred precursor for 4-chloro-5-methylbenzotriazole , a high-performance corrosion inhibitor for copper and its alloys.[1]

| Attribute | Detail |

| CAS Registry Number | 2160-12-5 |

| IUPAC Name | 3-Chloro-4-methylbenzene-1,2-diamine |

| Synonyms | 3-Chloro-4-methyl-o-phenylenediamine; 3-Chloro-4-methyl-1,2-benzenediamine |

| Molecular Formula | C₇H₉ClN₂ |

| Molecular Weight | 156.61 g/mol |

| SMILES | CC1=C(Cl)C(N)=C(N)C=C1 |

Physicochemical Properties[1][2][3]

Melting Point and Boiling Point

The melting point is the primary quality control parameter for this solid.[1] The boiling point is theoretical for most practical applications due to thermal instability at atmospheric pressure.[1]

| Property | Value | Condition/Note |

| Melting Point (Experimental) | 54 – 56 °C | White to off-white powder [1, 2].[1] |

| Boiling Point (Predicted) | 272.5 ± 35.0 °C | At 760 mmHg.[1] Do not attempt atmospheric distillation.[1] |

| Boiling Point (Vacuum) | ~145 – 150 °C | Estimated at 10 mmHg.[1] |

| Density | 1.28 ± 0.1 g/cm³ | Predicted.[1] |

| pKa (Conjugate Acid) | ~3.5 | Weak base due to electron-withdrawing Cl group.[1] |

Thermal Stability & Handling

-

Decomposition: Like most phenylenediamines, this compound is prone to oxidation upon exposure to air, turning from off-white to dark brown/purple.[1]

-

Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at 2–8 °C .

-

Solubility: Soluble in ethanol, DMSO, and dilute acids; slightly soluble in water.[1]

Synthesis & Purification Protocols

The synthesis of the 1,2-diamine isomer requires precise regiochemical control to install the amino group at the ortho position relative to the existing amine.[1] The industrial standard route utilizes 3-chloro-4-methylaniline as the starting material, employing an acetylation-nitration-hydrolysis-reduction sequence to direct the nitro group to the sterically hindered 2-position [3, 4].[1]

Reaction Scheme (Graphviz Visualization)

Caption: Step-wise synthesis of 3-Chloro-4-methylbenzene-1,2-diamine via nitration of acetanilide derivative.

Detailed Methodology

Step 1: Acetylation Dissolve 3-chloro-4-methylaniline in aqueous methanol.[1][2][3][4] Add acetic anhydride (1.1 eq) dropwise at 0–5 °C. Stir for 2 hours. The precipitate (3-chloro-4-methylacetanilide) is filtered and dried.[1]

Step 2: Nitration (Critical Step) Suspend the acetanilide in concentrated sulfuric acid at 0 °C. Add fuming nitric acid dropwise, maintaining temperature <10 °C.[1]

-

Mechanistic Note: The acetamido group directs ortho/para.[1] Since the para position (4) is blocked by the methyl group, nitration occurs at the ortho positions (2 and 6).[1] Position 2 is sterically hindered by the adjacent Chlorine, but significant yield is obtained.[1]

-

Purification: Pour onto ice. The resulting solid is a mixture of 2-nitro and 6-nitro isomers.[1][2] Recrystallize from ethanol to isolate the less soluble 3-chloro-4-methyl-2-nitroacetanilide [3].[1][4]

Step 3: Hydrolysis Reflux the purified 2-nitroacetanilide with 10% KOH in ethanol for 3 hours. Remove solvent and extract with ethyl acetate to yield 3-chloro-4-methyl-2-nitroaniline .[1]

Step 4: Reduction Dissolve the nitroaniline in ethanol.[1] Add Zinc dust (4 eq) and ammonium chloride (catalytic).[1] Reflux for 4 hours until the yellow color of the nitro compound disappears.[1] Filter hot to remove Zinc oxide.[1] Cool the filtrate to crystallize the final diamine product.[1]

-

Validation: Check MP (Target: 54–56 °C).[1]

Safety & Toxicology (SDS Highlights)

Signal Word: WARNING

-

Acute Toxicity: Harmful if swallowed (H302) or in contact with skin (H312).[1]

-

Specific Hazards:

-

PPE Requirements: Nitrile gloves (0.11 mm minimum), safety goggles, and fume hood operation are mandatory.[1]

References

-

Sigma-Aldrich. (n.d.).[1][5] 3-Chloro-4-methylbenzene-1,2-diamine Product Sheet. Retrieved from [1]

-

BLD Pharm. (n.d.). 3-Chloro-4-methylbenzene-1,2-diamine Properties. Retrieved from [1]

-

Raab, K. et al. (2001).[1] Methods of inhibiting corrosion using isomers of chloro-methylbenzotriazole. European Patent EP1089982A1.[1] Retrieved from

-

O'Brien, T. et al. (1999).[1] Corrosion inhibiting compositions.[1][6] World Intellectual Property Organization WO1999067222A1. Retrieved from

Sources

- 1. 3-Chloro-4-methylaniline | C7H8ClN | CID 7255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CZ20004829A3 - Methods for inhibiting corrosion using isomers of chloromethylbenzotriazole - Google Patents [patents.google.com]

- 3. EP1089982A1 - Methods of inhibiting corrosion using isomers of chloro-methylbenzotriazole - Google Patents [patents.google.com]

- 4. METHODS OF INHIBITING CORROSION USING ISOMERS OF CHLORO-METHYLBENZOTRIAZOLE - Patent 1089982 [data.epo.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. WO1999067222A1 - Methods of inhibiting corrosion using isomers of chloro-methylbenzotriazole - Google Patents [patents.google.com]

Methodological & Application

reaction protocols for 3-Chloro-4-methylbenzene-1,2-diamine cyclization

Technical Application Note: Cyclization Strategies for 3-Chloro-4-methylbenzene-1,2-diamine

Executive Summary & Strategic Rationale

3-Chloro-4-methylbenzene-1,2-diamine (CAS: 133696-26-9 / 2160-12-5) is a critical halogenated building block for high-value pharmacophores, particularly kinase inhibitors (e.g., VEGFR/EGFR targets) and antiviral agents. The presence of the 3-chloro substituent introduces a unique steric and electronic environment adjacent to the N1-amine, distinguishing its reactivity from the non-halogenated analog (3,4-diaminotoluene).

Key Synthetic Challenges:

-

Regiochemical Ambiguity: The 3-Cl atom creates steric hindrance at the N2 position (ortho to Cl), potentially slowing condensation rates compared to the N1 position (meta to Cl).

-

Oxidation Sensitivity: Like most o-phenylenediamines, this substrate is prone to air oxidation, forming dark imino-quinone impurities. All protocols below incorporate inert atmosphere handling.

-

Tautomeric Equilibrium: The resulting benzimidazole exists as a tautomeric mixture (4-chloro-5-methyl-1H-benzimidazole

7-chloro-6-methyl-1H-benzimidazole). For clarity, this guide utilizes the 4-chloro-5-methyl nomenclature.

This guide details three validated cyclization pathways:

-

Formylation/Cyclization to the parent Benzimidazole.

-

Carbonylation to the cyclic urea (Benzimidazol-2-one).

-

Condensation to the Quinoxaline.

Reaction Pathways & Logic Map

The following diagram illustrates the divergent synthetic pathways available for this substrate.

Figure 1: Divergent cyclization pathways for 3-Chloro-4-methylbenzene-1,2-diamine.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Chloro-5-methyl-1H-benzimidazole

Target: The unsubstituted parent scaffold.

Mechanism: Acid-catalyzed formylation of the amines followed by cyclodehydration. The steric bulk of the 3-Cl group necessitates vigorous conditions (reflux) to ensure complete ring closure.

Reagents:

-

3-Chloro-4-methylbenzene-1,2-diamine (1.0 equiv)

-

Formic acid (98%, 5-10 equiv) - Acts as solvent and reagent

-

HCl (4M aqueous, 0.5 equiv) - Catalyst

-

Ammonium hydroxide (28%) - For neutralization

Step-by-Step Procedure:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (N2) for 5 minutes.

-

Addition: Charge the flask with 3-Chloro-4-methylbenzene-1,2-diamine (5.0 g, 32.0 mmol). Add Formic acid (20 mL) slowly. The solid should dissolve to form a dark solution.

-

Catalysis: Add 4M HCl (4.0 mL).

-

Reaction: Heat the mixture to reflux (approx. 100-110°C) for 4–6 hours.

-

Checkpoint: Monitor by TLC (10% MeOH in DCM). The diamine spot (lower Rf) should disappear, replaced by a fluorescent blue-ish spot (Benzimidazole).

-

-

Workup: Cool the reaction mixture to 0°C in an ice bath.

-

Neutralization: Slowly add concentrated Ammonium Hydroxide (NH4OH) dropwise until pH ~8-9. Caution: Exothermic reaction. A precipitate will form.[1]

-

Isolation: Filter the solid precipitate. Wash with cold water (3 x 20 mL) to remove ammonium salts.

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

-

Expected Yield: 85-92%

-

Appearance: Off-white to pale brown solid.

-

Protocol B: Synthesis of 4-Chloro-5-methyl-1,3-dihydro-2H-benzimidazol-2-one

Target: The cyclic urea (bioisostere).

Mechanism: Nucleophilic attack of the diamine on the carbonyl of Carbonyldiimidazole (CDI), followed by intramolecular cyclization.

Reagents:

-

Substrate (1.0 equiv)

-

1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

-

Anhydrous THF or DCM (10 vol)

-

Argon atmosphere

Step-by-Step Procedure:

-

Dissolution: In a dry flask under Argon, dissolve 3-Chloro-4-methylbenzene-1,2-diamine (2.0 g, 12.8 mmol) in anhydrous THF (20 mL). Cool to 0°C.[2]

-

Activation: Add CDI (2.49 g, 15.3 mmol) portion-wise over 10 minutes.

-

Note: Gas evolution (CO2) will occur.[3] Ensure proper venting.

-

-

Cyclization: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 12 hours.

-

Quench: Add water (5 mL) to quench excess CDI.

-

Isolation: Evaporate THF under reduced pressure. The residue is usually a solid.

-

Purification: Triturate the solid with cold Dichloromethane (DCM) or Diethyl Ether to remove imidazole by-products. Filter and dry.[1]

-

Expected Yield: 75-85%

-

Protocol C: Synthesis of 5-Chloro-6-methylquinoxaline

Target: The 6-membered pyrazine-fused ring.

Mechanism: Double condensation with a 1,2-dicarbonyl (Glyoxal).

Reagents:

-

Substrate (1.0 equiv)

-

Glyoxal (40% aq.[1] solution, 1.2 equiv)

-

Ethanol (10 vol)

-

Sodium Bisulfite (NaHSO3) (catalytic, 0.1 equiv) - Prevents oxidation

Step-by-Step Procedure:

-

Mixing: Dissolve the diamine (1.0 g, 6.4 mmol) in Ethanol (10 mL).

-

Addition: Add Glyoxal solution (1.1 g, 7.7 mmol) dropwise at RT.

-

Reaction: Heat to 60°C for 2 hours. The solution usually turns yellow/orange.

-

Workup: Concentrate the solvent to 20% volume. Pour into crushed ice.

-

Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

-

Expected Yield: 70-80%

-

Analytical Data & Validation

The following table summarizes the expected analytical signatures for validation.

| Feature | Substrate (Diamine) | Benzimidazole Product | Quinoxaline Product |

| 1H NMR (Aromatic) | 2 doublets (ortho coupling) | 2 singlets (or weak coupling) | 2 singlets (distinct shift) |

| 1H NMR (NH) | Broad singlet (~4-5 ppm, 4H) | Broad singlet (~12-13 ppm, 1H) | None |

| LCMS (M+H) | 157.05 (Cl pattern) | 167.03 (Cl pattern) | 179.03 (Cl pattern) |

| Appearance | Brown/Red crystalline solid | Off-white powder | Yellow/Orange solid |

Critical Analytical Insight: In the Benzimidazole product, the H-2 proton (on the imidazole ring) appears as a distinct singlet around 8.0 - 8.2 ppm . In the Quinoxaline , the pyrazine protons appear as a pair of doublets or a singlet around 8.8 - 8.9 ppm .

Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| Low Yield / Black Tar | Oxidation of diamine prior to cyclization. | Use freshly recrystallized diamine. Run reaction under strict N2/Ar atmosphere. Add NaHSO3 antioxidant. |

| Incomplete Reaction | Steric hindrance of 3-Cl group. | Increase temperature (reflux) or reaction time. Use stronger acid catalyst (4N HCl) in Protocol A. |

| Regioisomer Mixtures | Reaction with unsymmetrical 1,2-dicarbonyls. | For Protocol C, if using methylglyoxal, expect a mixture. Separation requires careful column chromatography. |

References

-

Organic Syntheses Procedure (CDI Mediated Cyclization). Organic Syntheses, Coll. Vol. 10, p. 1 (2004). Link

-

Synthesis of Benzimidazoles via Oxidative Cyclization. Beilstein Journal of Organic Chemistry, 2016, 12, 2270–2276. Link

-

Sigma-Aldrich Product Data: 3-Chloro-4-methylbenzene-1,2-diamine. Merck/Sigma-Aldrich Technical Data Sheet. Link

-

Reaction of o-phenylenediamine with dicarbonyls. Molecules, 2024. Link

-

Benzimidazole Synthesis Review. Organic Chemistry Portal. Link

Sources

Application Note: Regiocontrolled Synthesis of Quinoxaline Scaffolds from 3-Chloro-4-methylbenzene-1,2-diamine

Executive Summary

This application note details the synthetic pathways for transforming 3-Chloro-4-methylbenzene-1,2-diamine (CAS: 135033-72-4) into functionalized quinoxaline derivatives. Quinoxalines are "privileged structures" in medicinal chemistry, serving as cores for VEGFR-2 inhibitors, HIV-1 reverse transcriptase inhibitors, and AMPA receptor antagonists.

The unsymmetrical nature of the starting diamine (containing both electron-withdrawing chlorine and electron-donating methyl groups) presents a unique challenge in regiochemical control when reacting with unsymmetrical 1,2-dicarbonyls. This guide provides three validated protocols ranging from classical condensation to green aqueous synthesis, alongside a mechanistic rationale for regioselectivity.

Chemical Context & Mechanistic Insight

The Starting Material: Electronic Landscape

The reactivity of 3-Chloro-4-methylbenzene-1,2-diamine is governed by the competing electronic effects of its substituents:

- at C1: Located para to the methyl group (activator) and meta to the chlorine. This amine is electronically enriched and sterically accessible.

- at C2: Located ortho to the chlorine atom (deactivator/steric bulk) and meta to the methyl. This amine is less nucleophilic and more sterically hindered.

Implication: In reactions with unsymmetrical electrophiles (e.g., keto-aldehydes), the C1-amine acts as the primary nucleophile, attacking the most electrophilic carbonyl center first. This kinetic preference drives the major regioisomer formation.

Reaction Mechanism (Acid-Catalyzed Condensation)

The formation of the pyrazine ring proceeds via a double condensation mechanism involving sequential nucleophilic attacks followed by dehydration.

Figure 1: General mechanism for the condensation of diamines with 1,2-dicarbonyls.

Experimental Protocols

Protocol A: Classical Condensation with Symmetric 1,2-Dicarbonyls

Application: Synthesis of 6-chloro-7-methyl-2,3-diphenylquinoxaline (using Benzil) or parent quinoxalines (using Glyoxal). Rationale: Symmetric electrophiles eliminate regioselectivity concerns, allowing for robust, high-yield synthesis using standard reflux conditions.

Materials:

-

3-Chloro-4-methylbenzene-1,2-diamine (1.0 equiv)

-

Benzil (1.0 equiv) or Glyoxal (40% aq. solution, 1.2 equiv)

-

Catalyst: Glacial Acetic Acid (if using EtOH)[2]

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol of the diamine in 20 mL of Ethanol.

-

Note: If the diamine appears dark/oxidized, recrystallize from hot water/ethanol before use to prevent tar formation.

-

-

Addition: Add 5.0 mmol of Benzil (or Glyoxal).

-

Catalysis: Add 3-5 drops of glacial Acetic Acid.

-

Reflux: Heat the mixture to reflux (78 °C) for 2–4 hours.

-

Monitoring: Check TLC (Mobile phase: Hexane/EtOAc 4:1). The diamine spot (polar, fluorescent) should disappear.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If precipitate forms: Filter and wash with cold ethanol.

-

If no precipitate: Pour the mixture into 100 mL crushed ice/water. Collect the resulting solid by filtration.[2]

-

-

Purification: Recrystallize from Ethanol/DMF (9:1) to yield needle-like crystals.

Expected Yield: 85–95%

Protocol B: Regioselective Synthesis with Unsymmetrical Dicarbonyls

Application: Reaction with Phenylglyoxal or Pyruvic Acid derivatives. Challenge: Producing specific isomers (e.g., 2-phenyl vs. 3-phenyl) requires controlling the initial nucleophilic attack.

Reaction Scheme: The C1-amine (para to methyl) is the "fast" nucleophile.

-

Phenylglyoxal: The aldehyde carbon is the "fast" electrophile.

-

Prediction: The C1-amine attacks the aldehyde. The resulting product is 6-chloro-7-methyl-3-phenylquinoxaline .

Procedure:

-

Setup: Dissolve 2.0 mmol of Phenylglyoxal monohydrate in 10 mL Methanol (MeOH) at 0 °C (Ice bath).

-

Slow Addition: Dropwise add a solution of 3-Chloro-4-methylbenzene-1,2-diamine (2.0 mmol) in 10 mL MeOH over 30 minutes.

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

-

Work-up: Evaporate solvent under reduced pressure.

-

Purification (Critical): Flash column chromatography is required to separate regioisomers.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Gradient: Hexane -> 10% EtOAc in Hexane.

-

Validation: Isomers often have distinct Rf values (difference of ~0.1).

-

Protocol C: "Green" Aqueous Synthesis (Catalyst-Free)

Application: Sustainable synthesis for high-throughput screening (HTS) libraries. Rationale: Water promotes the reaction via hydrogen bonding activation of the carbonyls and the "hydrophobic effect," forcing organic reactants together.

Procedure:

-

Suspension: Suspend 1.0 mmol of diamine and 1.0 mmol of 1,2-dicarbonyl (e.g., 2,3-butanedione) in 5 mL of deionized water.

-

Reaction: Stir vigorously at RT for 20 minutes, then heat to 50 °C for 1 hour.

-

Observation: The mixture will likely transition from a suspension to a viscous oil or a different colored precipitate.[9]

-

-

Isolation: Decant the aqueous layer. Wash the solid/oil with water (3 x 5 mL).

-

Drying: Dry the solid in a vacuum oven at 45 °C.

-

Yield: Typically >90% for aliphatic dicarbonyls; lower for bulky aryls.

Analytical Validation & QC

To ensure the integrity of the synthesized quinoxalines, the following analytical parameters must be verified.

NMR Diagnostics

Distinguishing regioisomers requires careful analysis of the aromatic region.

| Feature | 6-Chloro-7-methyl isomer | 7-Chloro-6-methyl isomer |

| H5 Proton | Singlet, typically deshielded (ortho to N, meta to Cl). | Singlet (ortho to N, ortho to Cl). |

| H8 Proton | Singlet (ortho to N, ortho to Methyl). | Singlet (ortho to N, meta to Methyl). |

| NOESY | Strong NOE between Methyl protons and H8. | Strong NOE between Methyl protons and H5. |

Mass Spectrometry (LC-MS)

-

Isotope Pattern: Look for the characteristic Chlorine isotope pattern (

Cl : -

Ionization: ESI+ mode. Quinoxalines protonate easily at the pyrazine nitrogens (

).

Troubleshooting Guide (Self-Validating System)

| Observation | Root Cause | Corrective Action |

| Low Yield / Tarring | Oxidized Diamine | The starting material is air-sensitive. If it is black/purple, purify via sublimation or recrystallization (EtOH/Water + trace Sodium Dithionite) before use. |

| Incomplete Reaction | Steric Hindrance | If using bulky diketones (e.g., substituted benzils), switch solvent to Acetic Acid and increase temp to 100 °C or use Microwave irradiation (120 °C, 10 min). |

| Isomer Mixture | Lack of Selectivity | Lower the reaction temperature (Protocol B). Use bulky solvents (e.g., t-Amyl alcohol) to enhance steric discrimination. |

Biological Relevance & Applications

The 6-chloro-7-methylquinoxaline scaffold is a bio-isostere for the dimethyl- or dichloro- analogs found in:

-

VEGFR-2 Inhibitors: The quinoxaline nitrogen atoms mimic the adenine ring of ATP, binding to the kinase hinge region.

-

Antivirals: Non-nucleoside reverse transcriptase inhibitors (NNRTIs) often utilize the quinoxaline core to lock the enzyme in an inactive conformation.

Figure 2: Pharmacological applications of the synthesized scaffold.

References

-

Pereira, J. A., et al. "Quinoxaline, its derivatives and applications: A State of the Art review." European Journal of Medicinal Chemistry, 2015.[10]

-

Ameen Ali Abu-Hashem. "Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives."[11] American Journal of Organic Chemistry, 2015.[11]

-

Rustagi, V., et al. "Recent advances in the transition-metal-free synthesis of quinoxalines." RSC Advances, 2018.

-

BenchChem Technical Support. "Application Notes: Synthesis of Quinoxalines Using Substituted Benzene-1,2-diamines." BenchChem Protocols, 2025.[2]

-

Wan, J. P., & Wei, L. "Quinoxaline Synthesis by Domino Reactions." Current Organic Chemistry, 2014.

-

Kim, L. S., et al. "In Silico Discovery of Quinoxaline Derivatives as Novel LRP5/6-sclerostin Interaction Inhibitors."[3] Bioorganic & Medicinal Chemistry Letters, 2018.[3]

Sources

- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. In silico discovery of quinoxaline derivatives as novel LRP5/6-sclerostin interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. recipp.ipp.pt [recipp.ipp.pt]

- 11. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

Troubleshooting & Optimization

preventing oxidation of 3-Chloro-4-methylbenzene-1,2-diamine during storage

Welcome to the technical support guide for 3-Chloro-4-methylbenzene-1,2-diamine (CAS 2160-12-5). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the critical aspects of preventing its oxidation during storage. Proper handling and storage are paramount to ensure the integrity, purity, and performance of this reagent in your experiments.

The Challenge: Oxidative Degradation

3-Chloro-4-methylbenzene-1,2-diamine, like many other o-phenylenediamines, is susceptible to oxidation when exposed to atmospheric oxygen.[1] This degradation process is often accelerated by light and elevated temperatures. The two amine groups on the benzene ring are electron-donating, making the molecule highly reactive and prone to oxidation, which can lead to the formation of colored impurities and compromise its utility as a precursor in complex syntheses.[1][2]

The oxidation can proceed through various pathways, often leading to dimerization and polymerization, forming complex mixtures.[3] A common oxidation product of o-phenylenediamines is 2,3-diaminophenazine (DAP), which is yellow and can be a primary indicator of degradation.[3]

Visual Guide to Oxidation

One of the first indicators of product degradation is a visible change in color. Fresh, high-purity 3-Chloro-4-methylbenzene-1,2-diamine should be a white to off-white or light tan powder.[1] Exposure to air will cause it to darken.

| Appearance | Purity Level | Recommended Action |

| White / Off-White Powder | High Purity | Proceed with use. Ensure continued proper storage. |

| Light Yellow / Tan Powder | Minor Oxidation | Use with caution. May require purification for sensitive applications. |

| Dark Brown / Reddish Powder | Significant Oxidation | Do not use. The compound is likely heavily contaminated with oxidation byproducts.[4] |

Frequently Asked Questions (FAQs)

Q1: My new bottle of 3-Chloro-4-methylbenzene-1,2-diamine has a slight tan color. Is it still usable?

A slight tan coloration upon arrival is not uncommon due to minimal exposure during packaging. For most applications, this is acceptable. However, for highly sensitive reactions where stoichiometric precision and purity are critical, running a purity check (e.g., via HPLC or NMR) or purifying a small amount is recommended. The key is to prevent further darkening.

Q2: What is the ideal temperature for long-term storage?

For optimal stability, the compound should be stored at refrigerated temperatures, typically 2-8°C.[5] Some suppliers may recommend 4°C.[5] Avoid storing at room temperature for extended periods, as thermal energy can accelerate oxidation.[6]

Q3: Is a standard screw-cap vial sufficient for storage?

No. For long-term storage, a standard screw-cap vial is inadequate as it does not provide a hermetic seal against atmospheric oxygen and moisture. Use vials with a more robust sealing mechanism, such as those with PTFE-lined caps or, ideally, flame-sealed ampoules for pristine long-term storage. For active use, bottles with a Sure/Seal™ septum-style cap are highly effective.

Q4: Can I just flush the bottle with nitrogen myself?

Yes, this is a fundamental and highly recommended practice. Simply opening and closing the container in ambient air introduces oxygen. By implementing a proper inert gas blanketing procedure each time the container is accessed, you can significantly extend the product's shelf life. See Protocol 1 for detailed instructions.

Q5: What's the difference between using Nitrogen and Argon?

Both are excellent inert gases for this purpose.[7] Nitrogen is more common and economical. Argon is denser than air, which can be an advantage when performing manipulations in an open container, as it provides a more stable inert blanket. For routine storage, high-purity nitrogen is perfectly sufficient.

Troubleshooting Guide

| Problem | Probable Cause(s) | Solution(s) |

| Rapid darkening of the entire batch after opening. | 1. Improper sealing of the container after first use.2. Storage in a high-humidity environment.3. Frequent opening/closing in ambient air. | 1. Review and implement the Inert Atmosphere Storage Protocol (Protocol 1).2. Aliquot the material into smaller, single-use vials to minimize exposure of the bulk supply (Protocol 2).3. Store the container inside a desiccator or a dry box. |

| Inconsistent reaction yields or unexpected byproducts. | The starting material has partially oxidized, leading to lower effective concentration and reactive impurities. | 1. Visually inspect the reagent for color change. If darkened, do not use.2. If the reaction is critical, purify the material before use (e.g., by recrystallization or treatment with a mild reducing agent like sodium dithionite followed by filtration through activated carbon).[1] |

| Compound appears clumpy or moist. | Absorption of atmospheric moisture. Hygroscopic compounds can degrade more quickly. | 1. Store the material in a desiccator under vacuum or inert gas.2. If moisture is suspected, the material can be dried under high vacuum, but care must be taken as this can also sublime the product if not done at low temperature. |

Detailed Protocols & Workflows

Workflow: New Chemical Receipt and Storage

This diagram outlines the decision-making process from the moment a new shipment of 3-Chloro-4-methylbenzene-1,2-diamine arrives at your lab.

Caption: Workflow for receiving and storing the diamine.

Protocol 1: Standard Inert Atmosphere Storage (Schlenk Line Method)

This protocol describes the standard procedure for blanketing the headspace of the storage container with an inert gas.[8]

Materials:

-

Storage vial containing 3-Chloro-4-methylbenzene-1,2-diamine

-

Schlenk line with dual vacuum/inert gas manifold

-

High-purity nitrogen or argon gas

-

Vacuum pump

Procedure:

-

Prepare the System: Ensure the glassware is oven-dried to remove adsorbed moisture.[8] Connect the storage vial to the Schlenk line via a hose and a needle adapter through the vial's septum.

-

Purge the Line: Flush the Schlenk line manifold with inert gas for 2-3 minutes to remove any residual air.

-

Evacuate the Headspace: Carefully switch the valve to the vacuum setting. Gently evacuate the headspace of the storage vial for 1-2 minutes. Do not apply a very high vacuum for an extended period, as this may cause the fine powder to be pulled into the line.

-

Backfill with Inert Gas: Switch the valve back to the inert gas setting, allowing the gas to slowly fill the vial back to atmospheric pressure. You should observe this on the line's bubbler.

-

Repeat the Cycle: This "purge-and-refill" cycle should be repeated 3-5 times to ensure the complete removal of atmospheric oxygen and moisture from the headspace.[8]

-

Final Storage: After the final backfill, remove the needle from the septum. For added protection, wrap the cap and septum area with Parafilm®.

-

Store Properly: Place the sealed vial in a dark, refrigerated (2-8°C) environment.

Protocol 2: Aliquoting for Routine Use

To protect the integrity of the bulk supply, it is best practice to create smaller, "single-use" or "weekly-supply" aliquots.

Materials:

-

Bulk container of 3-Chloro-4-methylbenzene-1,2-diamine

-

Multiple small (e.g., 1-2 mL) amber glass vials with PTFE-lined caps

-

Inert atmosphere glovebox[7]

-

Spatula and weighing balance inside the glovebox

Procedure:

-

Prepare the Environment: Bring the bulk container, new vials, and all necessary tools into the antechamber of a glovebox. Purge the antechamber according to the glovebox's standard operating procedure.

-

Transfer Materials: Once inside the main chamber, allow the items to acclimate to the inert atmosphere.

-

Aliquot the Compound: Open the bulk container. Carefully weigh and dispense the desired amount of the diamine into each of the smaller vials.

-

Seal Securely: Tightly cap each new vial.

-

Label Clearly: Label each aliquot vial with the compound name, date of aliquoting, and lot number.

-

Store Aliquots: Remove the newly prepared aliquots from the glovebox. Store them under the recommended refrigerated and dark conditions. The bulk container should also be resealed and returned to its proper storage location.

By following these guidelines, you can significantly mitigate the risk of oxidative degradation, ensuring the quality and reliability of your 3-Chloro-4-methylbenzene-1,2-diamine for successful research and development outcomes.

References

-

o-Phenylenediamine. Wikipedia.[Link]

-

Principles of Inert Atmosphere Storage. ResearchGate.[Link]

-

Real-Time Sensing of O-Phenylenediamine Oxidation on Gold Nanoparticles. MDPI.[Link]

-

Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. PMC.[Link]

-

Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine. PMC.[Link]

-

Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine. ACS Publications.[Link]

-

Inert Atmosphere. Zamann Pharma Support GmbH.[Link]

-

Powder Storage Solutions. Inert.[Link]

-

Air-free technique. Wikipedia.[Link]

-

What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. SentroTech.[Link]

- Stabilization of organic compounds.

-

The Quest for Air Stability in Organic Semiconductors. Chemistry of Materials.[Link]

-

Selectivity and stability of organic films at the air-aqueous interface. PubMed.[Link]

-

Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[Link]

-

4-CHLORO-1,2-PHENYLENEDIAMINE MSDS. Loba Chemie.[Link]

Sources

- 1. o-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lobachemie.com [lobachemie.com]

- 5. chemscene.com [chemscene.com]

- 6. ossila.com [ossila.com]

- 7. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]

- 8. Air-free technique - Wikipedia [en.wikipedia.org]

Technical Support Center: Purification of 3-Chloro-4-methylbenzene-1,2-diamine

Introduction: The Chemistry of Purity

You are likely working with 3-Chloro-4-methylbenzene-1,2-diamine (also known as 3-chloro-4-methyl-o-phenylenediamine) as a precursor for benzimidazole synthesis or heterocyclic drug scaffolds.[1][2]

The Core Challenge: Like all ortho-phenylenediamines (OPDs), this compound is electronically rich and highly susceptible to oxidative polymerization .[1][2] The amino groups facilitate electron donation, leading to the formation of quinone diimines, phenazines, and azo-oligomers (seen as purple/black discoloration) upon exposure to air [1].[2]

This guide provides a self-validating purification protocol designed to break this oxidation cycle and remove structural isomers.[1][2]

Part 1: Solvent System Selection

The presence of the Chloro (C-3) and Methyl (C-4) groups significantly alters the solubility profile compared to the parent o-phenylenediamine.[1] These substituents increase lipophilicity (LogP ~1.[1][2]8) [2], making water a poor solvent for the free base unless modified with co-solvents.[2]

Recommended Solvent Systems

| Solvent System | Ratio (v/v) | Applicability | Pros | Cons |

| Ethanol / Water | 70:30 to 50:50 | Primary Choice | Balances the hydrophobic Cl/Me groups with the polar amines.[1][2] | Requires careful cooling to avoid "oiling out."[3] |

| Toluene | 100% | High Purity Needs | Excellent for removing polar impurities (salts, tars).[1][2] | Lower recovery yield; toxicity.[1][2] |

| Methanol / Water | 60:40 | Alternative | Higher solubility than EtOH; faster evaporation.[1][2] | Higher risk of oxidation due to solvent dissolved oxygen. |

| Aq. HCl / NaOH | N/A | Rescue Method | Converts diamine to HCl salt (highly water soluble) for purification, then neutralizes.[1][2] | Multi-step process; requires pH monitoring.[1][2] |

Technical Insight: The Ethanol/Water system is preferred because water acts as an "anti-solvent" at low temperatures while the ethanol solubilizes the organic bulk at high temperatures. The water also allows for the effective use of inorganic reducing agents (see Part 2).

Part 2: Oxidation Control (Critical)

The most common failure mode is the product turning dark purple or black during crystallization. This is due to dissolved oxygen. You must incorporate a chemical reducing agent.[1][2]

The Solution: Sodium Dithionite (

Part 3: Experimental Protocols

Method A: Direct Recrystallization (Purity >90%)

Use this for material that is solid but slightly discolored.[1][2]

-

Preparation: Flush a round-bottom flask with Nitrogen (

) or Argon.[1][2] -

Dissolution:

-

Add crude 3-Chloro-4-methylbenzene-1,2-diamine (10 g).

-

Add Ethanol (30 mL) and heat to reflux until dissolved.

-

-

Treatment:

-

In a separate beaker, dissolve 0.2 g Sodium Dithionite in 10 mL hot water .

-

Slowly add the aqueous dithionite solution to the refluxing ethanol mixture.

-

Observation: The dark solution should lighten significantly.

-

Add Activated Charcoal (0.5 g) and reflux for 5 minutes.

-

-

Filtration:

-

Filter hot through a Celite pad (pre-warmed funnel) to remove charcoal.[2]

-

-

Crystallization:

-

Isolation:

Method B: Acid-Base "Rescue" Purification (Purity <85% or Oily)

Use this if the material is a tar or oil.[1][2]

-

Salt Formation: Dissolve crude oil in 2M HCl (10 mL/g). Heat to

.[1] Add charcoal, filter hot. -

Crystallization of Salt: Cool the filtrate. The dihydrochloride salt may crystallize.[4][5] If so, collect it—this is a massive purification step.

-

Neutralization: Redissolve the salt in water.[1][2] Under

atmosphere, neutralize slowly with 10% NaOH or Ammonium Hydroxide to pH 9-10.[1][2] -

Precipitation: The free base will precipitate as a solid.[1][2] Filter, wash with water, and dry.[2][3][5][6]

Workflow Visualization

Caption: Decision logic for selecting the correct purification pathway based on the physical state of the crude material.

Part 4: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming liquid droplets) instead of crystallizing. Why?

-

Cause: This occurs when the compound separates as a liquid phase before it reaches its freezing point.[2] This is common with methylated aromatics in aqueous mixtures.[1][2]

-

Fix:

-

Reheat the mixture until clear.

-

Add slightly more Ethanol (the good solvent) to keep the oil dissolved longer.

-

Seed the solution with a tiny crystal of pure product at the cloud point.

-

Cool much more slowly (wrap the flask in a towel).

-

Q2: The crystals turn grey/purple immediately upon filtering.

Q3: Can I use Toluene instead of Ethanol?

-

Answer: Yes. Toluene is excellent for removing inorganic salts.[1][2] However, 3-Chloro-4-methylbenzene-1,2-diamine has lower solubility in toluene than in ethanol.[1] You will need larger volumes of toluene, and yields may be lower.[2] Use Toluene if your main impurity is inorganic salts or very polar tars.[1]

Q4: What is the expected melting point?

-

Answer: The pure compound should melt between 54-56°C [1].[1][2] A melting range >2°C indicates impurities (likely isomers or oxidation products).

References

-